
5-Hydroxycytosine-13C, 15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydroxycytosine-13C, 15N2 is the 13C and 15N labeled 5-Hydroxycytosine . It is a stable isotope-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of 5-Hydroxycytosine-13C, 15N2 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of 5-Hydroxycytosine-13C, 15N2 is C3CH5NN2O2 . The molecular weight is 130.08 .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxycytosine-13C, 15N2 is 130.08 . It is recommended to store the product at room temperature away from light and moisture .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxycytosine-13C, 15N2 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "13C-labeled uracil", "15N-labeled ammonia", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Dichloromethane" ], "Reaction": [ "1. Conversion of 13C-labeled uracil to 5-(13C)carboxyuracil using sodium hydroxide and hydrogen peroxide", "2. Conversion of 5-(13C)carboxyuracil to 5-(13C)carboxycytosine using hydrochloric acid", "3. Conversion of 5-(13C)carboxycytosine to 5-Hydroxycytosine-13C using methanol and hydrogen peroxide", "4. Conversion of 5-Hydroxycytosine-13C to 5-Hydroxycytosine-13C, 15N2 using 15N-labeled ammonia, acetic anhydride, and triethylamine in tetrahydrofuran and dichloromethane" ] } | |
CAS RN |
181516-92-7 |
Product Name |
5-Hydroxycytosine-13C, 15N2 |
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
130.082 |
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
InChI Key |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES |
C1=NC(=O)NC(=C1O)N |
synonyms |
6-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; 4-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)
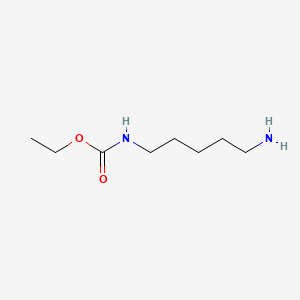
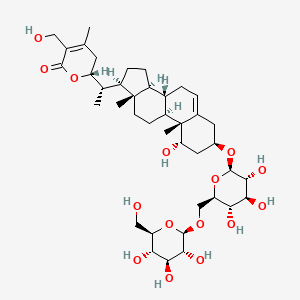
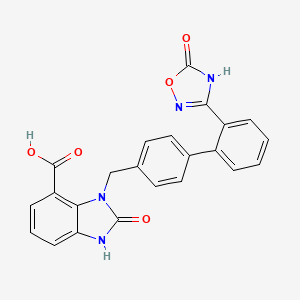

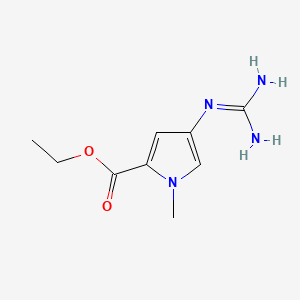
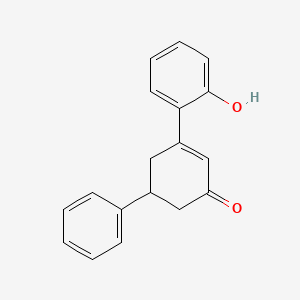

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)